Potassium tetrakis(2-thienyl)borate is typically synthesized and utilized in laboratory settings. It is available from various chemical suppliers, including Sigma-Aldrich and American Elements, where it can be procured in high purity forms suitable for research purposes . As a boron reagent, it is classified under organometallic compounds, which are pivotal in catalysis and organic synthesis.
The synthesis of potassium tetrakis(2-thienyl)borate generally involves the reaction of boron compounds with 2-thienyl lithium or other thiophene derivatives. The following method outlines a typical synthetic route:
This method yields potassium tetrakis(2-thienyl)borate in good yields, suitable for further applications.
Potassium tetrakis(2-thienyl)borate features a tetrahedral geometry around the boron atom, which is central to its structure. Each of the four 2-thienyl groups contributes a sulfur atom that coordinates with the boron, creating a stable complex.
Crystallographic studies reveal that the compound forms crystalline solids, which can be analyzed using techniques such as X-ray diffraction to confirm structural integrity.
Potassium tetrakis(2-thienyl)borate participates in various chemical reactions, particularly in organic synthesis. Notable reactions include:
The mechanism of action for potassium tetrakis(2-thienyl)borate primarily revolves around its role as a boron-based nucleophile. Upon interaction with electrophiles or transition metals, it can facilitate various transformations:
Experimental data indicate that this compound's reactivity can be tuned by modifying substituents on the thiophene rings, allowing for tailored applications in organic synthesis.
Potassium tetrakis(2-thienyl)borate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in synthetic chemistry and materials science.
Potassium tetrakis(2-thienyl)borate has several significant applications:
Potassium tetrakis(2-thienyl)borate is an organoboron compound with the systematic IUPAC name potassium tetrathiophen-2-ylboranuide. Its molecular formula is C₁₆H₁₂BKS₄, corresponding to a molecular weight of 382.44 g/mol [2] [3] [4]. The compound features a tetrahedral boron center coordinated to four 2-thienyl groups (derived from thiophene), with charge balance provided by a potassium cation. Key structural identifiers include:
[B-](C1=CC=CS1)(C2=CC=CS2)(C3=CC=CS3)C4=CC=CS4.[K+] [4] [6] Crystallographic analyses confirm the tetrahedral geometry around boron, with sulfur atoms from thiophene rings contributing to electronic delocalization, enhancing structural stability [6].
Potassium tetrakis(2-thienyl)borate emerged in the 1990s alongside advances in heterocyclic borate chemistry. Its synthesis represented a shift toward functionalized ligands for catalytic systems, distinct from earlier alkyl/aryl borates. Key milestones include:
The compound’s development underscores the broader trend toward sulfur-integrated borate ligands in coordination chemistry.
As a tetrakis-type ligand, potassium tetrakis(2-thienyl)borate bridges organic and inorganic chemistry:
Table 1: Key Structural and Electronic Features
| Property | Description | |
|---|---|---|
| Coordination Geometry | Tetrahedral at boron | |
| Bonding Mode | κ²-S or κ⁴-S coordination to metals | |
| Electronic Contribution | Strong π-donation from thiophene rings | |
| Topological Polar Surface | 113 Ų | [4] |
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: